

An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1,3-bis(bromomethyl)benzene
Cat. No.:	B1268538

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

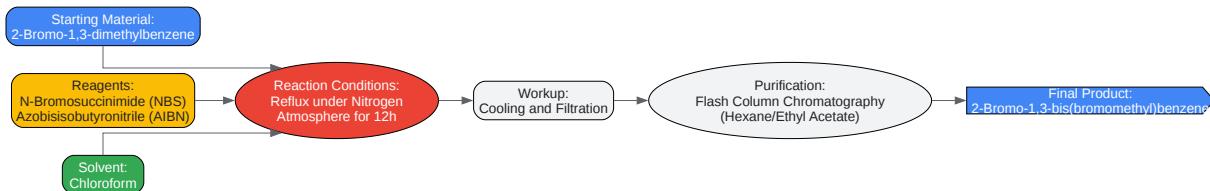
Introduction

2-Bromo-1,3-bis(bromomethyl)benzene, identified by the CAS number 25006-88-6, is a polyhalogenated aromatic compound with significant utility in the realms of organic synthesis, materials science, and medicinal chemistry.^{[1][2]} Also known by its synonym $\alpha,\alpha',2$ -Tribromom-xylene, this molecule is characterized by a benzene ring substituted with a bromine atom at the 2-position and two bromomethyl groups at the 1 and 3 positions.^{[3][4]} This unique arrangement of reactive moieties makes it a versatile building block for the synthesis of complex molecular architectures.^[5] The presence of three bromine atoms, particularly the reactive benzylic bromides, allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel compounds.^[5]

This guide provides a comprehensive overview of **2-Bromo-1,3-bis(bromomethyl)benzene**, including its chemical and physical properties, synthesis, reactivity, potential applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Bromo-1,3-bis(bromomethyl)benzene** is crucial for its effective use in research and development. These properties are summarized in the table below.


Property	Value	Source(s)
CAS Number	25006-88-6	[3] [5]
Molecular Formula	C ₈ H ₇ Br ₃	[3] [5]
Molecular Weight	342.85 g/mol	[5] [6]
IUPAC Name	2-bromo-1,3-bis(bromomethyl)benzene	[5]
Synonyms	α,α',2-Tribromo-m-xylene	[3] [4]
Appearance	White to almost white or pale-yellow powder to crystal	[4]
Melting Point	Approximately 104.0 to 108.0 °C	[4]
Solubility	Low solubility in water, more soluble in organic solvents.	[1]
InChI	1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2	[5]
InChI Key	HSYMWXREIPJGHX-UHFFFAOYSA-N	[5]
SMILES	C1=CC(=C(C(=C1)CBr)Br)CBr	[5]

Synthesis and Mechanism

The synthesis of **2-Bromo-1,3-bis(bromomethyl)benzene** is typically achieved through the free-radical bromination of a suitable precursor, such as 2-bromo-1,3-dimethylbenzene.[\[7\]](#) This reaction commonly employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN).[\[7\]](#)

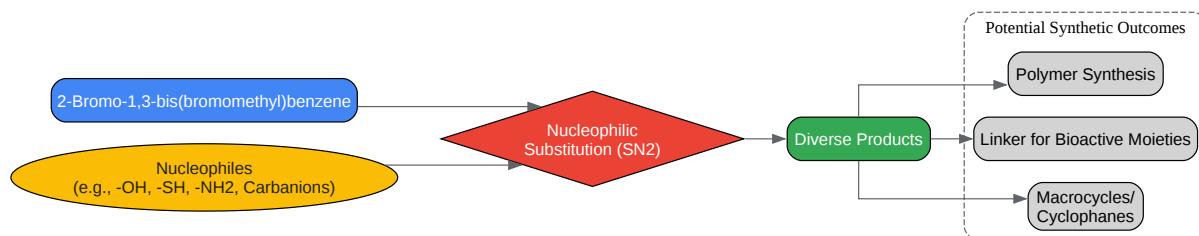
The reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from the methyl groups of the starting material, forming a resonance-stabilized benzylic radical. This

radical then reacts with a bromine source (either Br_2 generated in situ or NBS itself) to form the bromomethyl group. The process is repeated for the second methyl group.

[Click to download full resolution via product page](#)

A typical workflow for the synthesis of **2-Bromo-1,3-bis(bromomethyl)benzene**.

Detailed Experimental Protocol: Synthesis from 2-Bromo-1,3-dimethylbenzene[9]


- Reaction Setup: To a round-bottom flask, add 2-bromo-1,3-dimethylbenzene (5.0 g, 0.027 mol), N-bromosuccinimide (NBS, 9.6 g, 0.054 mol), and azobisisobutyronitrile (AIBN, 0.88 g, 0.0054 mol) to chloroform (100 ml).
- Reaction Execution: Stir the mixture at reflux under a nitrogen atmosphere for 12 hours.
- Workup: After cooling the reaction mixture to room temperature, filter the mixture to remove succinimide.
- Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield a yellow solid.
- Purification: Purify the crude product by flash column chromatography using a hexane-ethyl acetate (20:1) solvent system.

- Final Product: Remove the solvent from the purified fractions to obtain **2-bromo-1,3-bis(bromomethyl)benzene**.

Reactivity and Applications in Synthesis

The synthetic utility of **2-Bromo-1,3-bis(bromomethyl)benzene** stems from the high reactivity of its two bromomethyl groups, which are susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a versatile linker or scaffold in the construction of more complex molecules.^[5]

The benzene ring provides a rigid core, while the bromomethyl groups serve as reactive handles for introducing various functionalities. This makes the compound a valuable precursor for the synthesis of macrocycles, cyclophanes, and other intricate molecular architectures.^[8] Its ability to bridge two nucleophilic sites is a key feature in supramolecular chemistry and materials science.

[Click to download full resolution via product page](#)

Reactivity of **2-Bromo-1,3-bis(bromomethyl)benzene** in organic synthesis.

Relevance in Drug Development and Medicinal Chemistry

While specific applications of **2-Bromo-1,3-bis(bromomethyl)benzene** in oncology research are not extensively documented, its structural motifs are relevant to drug design.[\[8\]](#)

Halogenated organic compounds, particularly those containing bromine, are of significant interest in medicinal chemistry. The introduction of bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Some studies have indicated that **2-Bromo-1,3-bis(bromomethyl)benzene** exhibits biological activity, including the potential to inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C9.[\[5\]](#) This suggests that the compound could modulate drug metabolism pathways, which is a critical consideration in drug development.[\[5\]](#) Its electrophilic nature may also lead to interactions with various biological targets.[\[5\]](#) Furthermore, its structural framework makes it a candidate for use as a rigid scaffold to link two known pharmacophores, potentially leading to synergistic or novel biological activities.[\[8\]](#)

Safety and Handling

2-Bromo-1,3-bis(bromomethyl)benzene is a hazardous substance that requires careful handling in a laboratory setting.[\[9\]](#)[\[10\]](#)

GHS Hazard Statements:

- H290: May be corrosive to metals.[\[4\]](#)[\[9\]](#)
- H314: Causes severe skin burns and eye damage.[\[4\]](#)[\[9\]](#)
- H315: Causes skin irritation.[\[6\]](#)
- H335: May cause respiratory irritation.[\[6\]](#)

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[\[10\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[4\]](#)[\[9\]](#)[\[10\]](#)

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area and away from incompatible materials such as acids, bases, and alcohols.[10] Keep in a dark place under an inert atmosphere.

First Aid Measures:

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[9]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[4]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][9]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [4][9]

Conclusion

2-Bromo-1,3-bis(bromomethyl)benzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a rigid aromatic core and two reactive bromomethyl groups, allows for the construction of a wide array of complex molecules. While its direct applications in drug development are still emerging, its potential to modulate drug-metabolizing enzymes and serve as a scaffold for new therapeutic agents makes it a compound of interest for further research. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 25006-88-6: Benzene, 2-bromo-1,3-bis(bromomethyl)- [cymitquimica.com]
- 2. 2-Bromo-1,3-bis(bromomethyl)benzene|CAS 25006-88-6 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-1,3-bis(bromomethyl)benzene | 25006-88-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Buy 2-Bromo-1,3-bis(bromomethyl)benzene | 25006-88-6 [smolecule.com]
- 6. 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268538#2-bromo-1-3-bis-bromomethyl-benzene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com